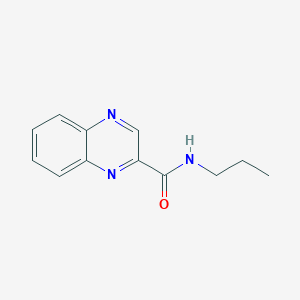

N-Propylquinoxaline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEROPJOHUSSDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Propylquinoxaline 2 Carboxamide and Its Analogues

Established Synthetic Pathways for the Quinoxaline (B1680401) Core

The synthesis of the quinoxaline ring system is a well-established area of organic chemistry, with several reliable methods at the disposal of chemists.

Condensation Reactions of 1,2-Diaminobenzenes

The most traditional and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) (1,2-diaminobenzene) and a 1,2-dicarbonyl compound. mdpi.com This acid-catalyzed reaction provides a direct and efficient route to a diverse range of quinoxaline derivatives. The versatility of this method lies in the ability to introduce various substituents onto the benzene (B151609) ring of the quinoxaline by starting with appropriately substituted o-phenylenediamines. Similarly, the use of different 1,2-dicarbonyl compounds allows for modification at the 2- and 3-positions of the quinoxaline ring.

Modern Approaches and Eco-Friendly Protocols

While the classic condensation reaction remains a cornerstone of quinoxaline synthesis, contemporary research has focused on developing more sustainable and efficient protocols. These modern approaches aim to minimize the use of harsh reagents, reduce reaction times, and simplify work-up procedures. The use of catalysts such as iron has gained attention for the synthesis of related N-heterocyclic compounds like pyrrolo[1,2-α]quinoxalines due to the low cost and ready availability of the reagents. mdpi.com The development of green chemistry approaches is a continuing trend in the synthesis of these important heterocyclic compounds. mdpi.com

Strategies for Introduction of the Carboxamide Moiety

With the quinoxaline core in hand, the next crucial step is the introduction of the 2-carboxamide (B11827560) functionality. A common and effective strategy involves the reaction of a quinoxaline-2-carboxylic acid with an appropriate amine. nih.gov This process typically requires the activation of the carboxylic acid, often achieved by converting it into a more reactive species such as an acyl chloride. For instance, treating quinoxaline-2-carboxylic acid with oxalyl chloride can generate the corresponding acyl chloride, which then readily reacts with an amine to form the desired carboxamide. nih.gov

Another approach involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride intermediate.

N-Alkylation and Specific N-Propyl Group Incorporation

The final step in the synthesis of the target molecule, N-Propylquinoxaline-2-carboxamide, is the introduction of the propyl group onto the nitrogen atom of the carboxamide. This is typically achieved through an N-alkylation reaction. In this process, a quinoxaline-2-carboxamide (B189723) is treated with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a suitable base. The base deprotonates the amide nitrogen, creating a nucleophilic anion that then attacks the electrophilic carbon of the propyl halide, forming the N-propyl bond.

The choice of base and solvent is critical for the success of this reaction and can influence the yield and purity of the final product. Common bases used for this transformation include sodium hydride (NaH) and various alkali metal carbonates. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Derivatization Strategies for Structural Diversification

The modular nature of the synthetic pathways to this compound allows for extensive structural diversification. By modifying the starting materials and introducing various functional groups at different stages of the synthesis, a wide array of analogues can be prepared.

Substitutions on the Quinoxaline Ring System

The quinoxaline ring itself is amenable to a variety of substitution reactions, offering a powerful tool for creating a library of structurally diverse compounds. nih.govsapub.org The electronic nature of the quinoxaline ring can be modulated by the introduction of electron-donating or electron-withdrawing groups. nih.govudayton.edu This can influence the chemical reactivity and biological properties of the resulting molecules.

Common derivatization strategies include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the quinoxaline ring can serve as a handle for further functionalization through cross-coupling reactions.

Nitration: Nitration of the quinoxaline ring, followed by reduction of the nitro group to an amine, provides a route to amino-substituted quinoxalines, which can be further modified. sapub.org

Alkylation and Arylation: The quinoxaline ring can be directly alkylated or arylated using various modern synthetic methods, including radical reactions and transition-metal-catalyzed cross-coupling reactions. researchgate.net

These derivatization strategies, combined with the flexibility in the choice of the 1,2-diaminobenzene and the N-alkyl group of the carboxamide, provide a vast chemical space for the exploration of this compound analogues.

Modifications at the Carboxamide Nitrogen and Alkyl Chain

The synthesis of this compound and its analogues is often achieved through the amidation of a quinoxaline-2-carboxylic acid precursor. A common and effective method involves the activation of quinoxaline-2-carboxylic acid with a coupling agent, followed by reaction with the desired amine.

A series of N-substituted quinoxaline-2-carboxamides have been prepared by activating quinoxaline-2-carboxylic acid with oxalyl chloride to form the acyl chloride, which then reacts with a variety of primary and secondary amines. nih.gov This versatile method allows for the introduction of diverse functionalities at the carboxamide nitrogen. For instance, reacting the activated acid with n-propylamine would yield the target compound, this compound.

Further research has demonstrated the synthesis of a range of N-benzyl and N-phenyl quinoxaline-2-carboxamides. nih.gov These studies highlight the tolerance of the reaction to different electronic and steric properties of the amine component. The general synthetic approach is outlined below:

General Synthesis of N-Alkyl/Aryl-Quinoxaline-2-Carboxamides

Scheme 1: General synthetic route to N-substituted quinoxaline-2-carboxamides.

Scheme 1: General synthetic route to N-substituted quinoxaline-2-carboxamides.

Researchers have also explored modifications to the alkyl chain itself, introducing heteroatoms or branching to modulate the physicochemical properties of the resulting compounds. For example, N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been synthesized, where a thioether linkage has been incorporated into the alkyl chain. nih.gov

The following table summarizes a selection of synthesized N-substituted quinoxaline-2-carboxamide analogues and their reported synthetic approaches.

| Compound Name | Amine Used | Coupling Method | Reference |

| N-Benzylquinoxaline-2-carboxamide | Benzylamine | Oxalyl chloride activation | nih.gov |

| N-Phenylquinoxaline-2-carboxamide | Aniline | Oxalyl chloride activation | nih.gov |

| (4-Benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone | 1-Benzylpiperazine | EDCI/HOBt | nih.gov |

| N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | 1-Naphthalenemethanamine | Oxalyl chloride activation | nih.gov |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole

Stereoselective Synthesis and Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure quinoxaline derivatives, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

A notable example of asymmetric synthesis in this class of compounds is the preparation of the R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione. nih.gov This synthesis demonstrates that the two enantiomers can possess significantly different biological potencies, with the S-isomer being 160-fold more potent in binding assays than the R-isomer in the specific context of that study. nih.gov

More recently, a highly efficient iridium-catalyzed asymmetric hydrogenation protocol has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives. rsc.org This method allows for the production of both enantiomers with excellent yields and high enantioselectivities by adjusting the reaction solvent. This strategy represents a significant advancement in the synthesis of chiral quinoxaline scaffolds.

The general approach for the asymmetric hydrogenation is depicted below:

Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines

Scheme 2: Enantioselective synthesis of chiral tetrahydroquinoxalines.

Scheme 2: Enantioselective synthesis of chiral tetrahydroquinoxalines.

While a specific stereoselective synthesis for this compound has not been detailed in the reviewed literature, the established methods for creating chiral quinoxaline cores could be adapted. For instance, a chiral quinoxaline-2-carboxylic acid could be synthesized and then coupled with n-propylamine to yield the enantiomerically enriched target compound.

The following table highlights key findings in the stereoselective synthesis of quinoxaline derivatives.

| Chiral Quinoxaline Derivative | Synthetic Approach | Key Findings | Reference |

| (R)- and (S)-1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione | Asymmetric synthesis | S-isomer is 160-fold more potent than the R-isomer in binding assays. | nih.gov |

| Chiral Tetrahydroquinoxalines | Iridium-catalyzed asymmetric hydrogenation | Both enantiomers can be obtained in high yield and enantioselectivity by solvent modulation. | rsc.org |

These synthetic advancements provide a robust platform for the creation of a wide array of this compound analogues with diverse substitutions and defined stereochemistry, enabling detailed structure-activity relationship studies.

Mechanistic Investigations of Biological Activities of N Propylquinoxaline 2 Carboxamide Derivatives

Antimycobacterial and Antitubercular Mechanisms of Action

Derivatives of quinoxaline-2-carboxylic acid and its amides, especially in their 1,4-di-N-oxide form, have shown considerable promise as antitubercular agents. nih.govnih.gov Their mechanism of action is multifaceted, involving direct damage to mycobacterial DNA and inhibition of essential enzymes required for bacterial survival.

DNA-Damaging Properties and Molecular Interactions

A primary mechanism underlying the antimycobacterial effect of quinoxaline (B1680401) derivatives is their ability to inflict damage upon DNA. nih.gov Several studies confirm that quinoxaline 1,4-di-N-oxides (QdNOs) function as DNA-damaging agents, a property linked to the production of free radicals during their bioreduction inside the mycobacterial cell. nih.gov This mode of action has been confirmed through the whole-genomic sequencing of spontaneous drug-resistant mutants of Mycobacterium smegmatis, which revealed a high number of single-nucleotide polymorphisms consistent with DNA damage. nih.gov

The molecular structure of these compounds plays a critical role in their activity. For instance, substituting the ethoxycarbonyl group at the C2 position of the quinoxaline ring with a carboxamide group can negatively impact antitubercular effectiveness, highlighting the importance of specific structural features for optimal interaction with molecular targets. nih.gov Molecular modeling studies have further elucidated these interactions, suggesting that the quinoxaline-1,4-di-N-oxide scaffold is essential for activity and occupies the same binding site within target enzymes as known inhibitors. nih.gov

Correlation with Electrochemical Reduction Potentials

The bioactivity of quinoxaline-1,4-di-N-oxide derivatives is intrinsically linked to their electrochemical properties. A demonstrated correlation exists between the ease of reduction of these compounds and their anti-tuberculosis activity. mdpi.com The mechanism is predicated on the intracellular reduction of the N-oxide groups, which generates reactive nitrogen species that, in turn, cause lethal DNA damage.

Cyclic voltammetry is a common technique used to study this relationship. mdpi.com Research has shown that derivatives with a more positive reduction potential (i.e., they are more easily reduced) tend to exhibit higher antimycobacterial activity. mdpi.com This has been demonstrated for various series of 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives. mdpi.com The addition of electron-withdrawing groups to the quinoxaline ring system typically results in a positive shift in the reduction potential, enhancing the compound's ability to undergo the necessary bioreduction to become active. mdpi.com

Table 1: Predicted Half-Cell Reduction Potentials for select 1,4-di-N-oxide quinoxaline-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Reference | R Group | Predicted Wave 1 (V) | Predicted Wave 2 (V) |

|---|---|---|---|

| Compound 1 | Benzyl | -1.14 | -1.41 |

| Compound 7 | 2-Phenylethyl | -1.12 | -1.40 |

| Compound 13 | 3-Phenylpropyl | -1.13 | -1.40 |

| Compound 20 | 4-Chlorobenzyl | -1.09 | -1.33 |

| Compound 26 | 4-Bromobenzyl | -1.08 | -1.30 |

Data sourced from a computational study on the reduction potentials of quinoxaline-2-carboxamide derivatives. The predicted potentials (Wave 1 and Wave 2) correspond to the two successive N-oxide reductions. The ease of reduction often correlates with higher anti-tuberculosis activity. mdpi.com

Inhibition of Key Mycobacterial Enzymes (e.g., DNA Gyrase B Subunit)

Beyond direct DNA damage, quinoxaline derivatives also target essential mycobacterial enzymes. DNA gyrase, a type II topoisomerase that regulates DNA topology, is a validated and attractive drug target in mycobacteria. nih.govnih.gov It is composed of two subunits, GyrA and GyrB, and is crucial for DNA replication and repair. nih.gov

Several studies have identified quinoxaline derivatives as inhibitors of DNA gyrase. nih.govnih.gov Molecular docking studies have shown that quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives can bind within the active site of the M. tuberculosis DNA gyrase B subunit (mtb-GyrB). nih.govmdpi.com Their binding mode is often similar to that of novobiocin, a known inhibitor that targets the ATP-binding site of GyrB. nih.gov This inhibition disrupts the enzyme's function, leading to a cessation of DNA replication and ultimately, bacterial death. The interaction often involves hydrogen bonding with key amino acid residues in the active site, such as Arginine 77 (Arg77). nih.gov The development of novel bacterial topoisomerase inhibitors (NBTIs), including quinoxaline-based scaffolds, represents a promising strategy to overcome resistance to existing drugs like fluoroquinolones, which target the GyrA subunit. nih.gov

Mechanisms of Resistance Development

The emergence of drug resistance is a major obstacle in tuberculosis treatment. researchgate.net For quinoxaline derivatives, resistance can develop through specific genetic mutations. nih.gov A primary mechanism of resistance is the mutation of the genes encoding the drug's target. For derivatives that inhibit DNA gyrase, mutations in the gyrA or gyrB genes can prevent the drug from binding effectively, rendering it useless. nih.gov

Another key mechanism involves mutations that prevent the activation of the prodrug. Since the antimycobacterial activity of quinoxaline-1,4-di-N-oxides depends on their bioreduction, mutations in the genes encoding the necessary reductase enzymes can confer resistance. nih.gov In studies with M. smegmatis, resistance to a quinoxaline-2-carboxylic acid 1,4-dioxide was mediated by mutations in genes such as MSMEG_4646, MSMEG_5122, and MSMEG_1380. nih.gov Furthermore, the intrinsically low permeability of the complex mycobacterial cell wall and the presence of drug efflux pumps, which actively transport compounds out of the cell, are general mechanisms that contribute to resistance against a wide range of antibiotics, including quinoxaline derivatives. frontiersin.org

Antineoplastic and Antiproliferative Mechanisms

In addition to their antimycobacterial properties, quinoxaline derivatives have demonstrated significant potential as anticancer agents. mdpi.comnih.gov Their mode of action in cancer cells often involves the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis and Cell Cycle Modulation

A hallmark of many effective anticancer drugs is the ability to induce apoptosis in tumor cells. nih.gov Quinoxaline derivatives have been shown to be potent inducers of apoptosis across various cancer cell lines, including prostate (PC-3), liver (HepG2), and breast (MCF-7) cancer cells. mdpi.comnih.govmdpi.com The apoptotic process can be triggered through multiple pathways. For example, certain quinoxaline compounds have been found to induce apoptosis in PC-3 cells by inhibiting Topoisomerase II, an enzyme critical for resolving DNA tangles during replication. nih.gov This inhibition leads to DNA damage that initiates the apoptotic cascade. nih.govmdpi.com

Furthermore, these compounds can modulate the cell cycle, a tightly regulated process that governs cell proliferation. nih.gov By interfering with this process, quinoxaline derivatives can halt the uncontrolled growth of cancer cells. Studies have shown that specific derivatives can cause cell cycle arrest at different phases. nih.gov For instance, compound VIIIc, a quinoxaline derivative, was observed to cause a significant arrest at the G2/M phase in HCT116 colon carcinoma cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, ultimately contributing to the compound's antiproliferative effect. The modulation of the cell cycle is often accompanied by changes in the levels of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Table 2: Anticancer Activity of Select Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

| Compound Reference | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| Compound III | PC-3 (Prostate) | Apoptosis Induction, Topo II Inhibition | 4.11 |

| Compound IV | PC-3 (Prostate) | Apoptosis Induction, Topo II Inhibition | 2.11 |

| Compound 29 | HepG2 (Liver) | Cytotoxicity, Potential VEGFR2/Topoisomerase Inhibition | N/A |

| Compound 29 | SK-OV-3 (Ovarian) | Cytotoxicity, Potential VEGFR2/Topoisomerase Inhibition | N/A |

| Compound VIIIc | HCT116 (Colon) | Apoptosis Induction, G2/M Cell Cycle Arrest | N/A |

| Compound XVa | HCT116 (Colon) | Antiproliferative | 4.4 |

| Compound XVa | MCF-7 (Breast) | Antiproliferative | 5.3 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Data compiled from multiple studies. mdpi.comnih.govnih.gov

Identification of Molecular Targets

Research into the biological activities of N-Propylquinoxaline-2-carboxamide and its derivatives has identified several key molecular targets, suggesting their potential in anticancer therapies. These targets include enzymes and receptors crucial for cancer cell survival and proliferation.

DNA Topoisomerase: Certain tricyclic carboxamides, which share structural similarities with quinoxaline derivatives, are known to interfere with the action of topoisomerase II. nih.gov These agents can induce DNA-protein cross-links and double-strand breaks, which are indicative of topoisomerase II inhibition. nih.gov The process of forming DNA-protein cross-links by some of these compounds has been shown to be dependent on ATP and can be inhibited by novobiocin, a known topoisomerase II inhibitor. nih.gov While these compounds are potent inducers of DNA lesions, the mechanism of enzyme inhibition may differ from the classical trapping of the topoisomerase in a covalent cleavage complex. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov VEGFR-2, a key receptor in this pathway, has been identified as a significant target for cancer therapy. nih.gov Inhibiting VEGFR-2 can block angiogenesis and lymphangiogenesis, providing clinical benefits in various cancers. nih.gov Some inhibitors have been developed that dually target both VEGFR and other receptors, such as the Epidermal Growth Factor Receptor (EGFR), to enhance therapeutic efficacy. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and apoptosis. nih.gov Mutations in EGFR can lead to increased activity and stimulate downstream signaling pathways that promote cell cycle progression. nih.gov The combination of EGFR tyrosine kinase inhibitors with other agents, such as cyclooxygenase-2 (Cox-2) inhibitors, has been shown to synergistically inhibit the growth of cancer cells by simultaneously blocking both pathways. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes, including cancer. nih.gov Certain CA isoforms, such as CA IX and CA XII, are membrane-bound and their inhibition is a target for anticancer drug development. nih.gov Some compounds, including certain sulfonamides and coumarins, have been identified as selective inhibitors of these tumor-associated CA isoforms. nih.gov

Hypoxia-Selective Cytotoxicity Pathways

Solid tumors often contain regions of low oxygen, or hypoxia, which makes cancer cells resistant to conventional radiation and chemotherapy. nih.gov This has led to the development of hypoxia-selective cytotoxic agents, which are specifically activated under hypoxic conditions to kill cancer cells while sparing healthy, oxygenated tissues. Quinoxaline 1,4-di-N-oxides have emerged as a promising class of such agents. nih.govnih.gov

The bioreductive activation of these compounds is thought to be mediated by the 1,4-di-N-oxide moiety. nih.gov Under hypoxic conditions, these compounds can be reduced, leading to the formation of cytotoxic species that damage cancer cells. The electrochemical properties of these quinoxaline di-N-oxides correlate with their cytotoxic activity; compounds that are more easily reduced tend to be more potent cytotoxins. nih.gov For instance, derivatives with electron-withdrawing substituents have been found to be more readily reduced and exhibit greater potency. nih.gov Some of these derivatives have shown significantly higher potency and selectivity compared to the benchmark hypoxia-selective agent, tirapazamine. nih.govnih.gov

| Derivative Class | Key Findings | Reference |

| 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | 6,7-dichloro and 6,7-difluoro derivatives were 30-fold more potent than Tirapazamine. | nih.gov |

| 2-quinoxalinecarbonitriles 1,4-di-N-oxides | 7-(4-nitrophenyl) derivative (5k) is 150-fold more potent than tirapazamine. | nih.gov |

| 3-[[(N,N-dialkylamino)alkyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxides | 7-chloro and 7-trifluoromethyl derivatives (10b,f) demonstrated high potency and excellent selectivity. | nih.gov |

Neuropharmacological Mechanisms

Serotonin (B10506) Receptor Modulation (e.g., 5-HT3 Receptor Antagonism)

This compound derivatives have been investigated for their effects on the central nervous system, with a particular focus on their interaction with serotonin receptors. One notable derivative, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n), has been identified as a potent 5-HT3 receptor antagonist. nih.govnih.gov The 5-HT3 receptor is a subtype of serotonin receptor located on the terminals of the vagus nerve and in specific areas of the brain. wikipedia.orgyoutube.com Antagonism of this receptor is a well-established mechanism for antiemetic drugs, particularly in the context of chemotherapy-induced nausea and vomiting. wikipedia.orgyoutube.com The compound '6n' exhibited a pA2 value (a measure of antagonist potency) of 7.6, which is greater than that of the standard 5-HT3 receptor antagonist, ondansetron (B39145) (pA2 of 6.9). nih.gov

The mechanism of 5-HT3 receptor antagonists involves blocking the action of serotonin at these receptors, both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain. youtube.comyoutube.com This blockade prevents the initiation of the vomiting reflex. youtube.com

Potential Pathways in Antidepressant and Anxiolytic Effects

The antagonistic activity of this compound derivatives at the 5-HT3 receptor also underlies their potential as antidepressant and anxiolytic agents. nih.gov The compound N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) has demonstrated significant antidepressant-like effects in preclinical models, such as the Forced Swim Test and Tail Suspension Test in mice. nih.govnih.gov

The proposed mechanism for these effects is the enhancement of monoamine levels in the synapse, which is a common pathway for many antidepressant drugs. nih.gov By blocking 5-HT3 receptors, '6n' may indirectly increase the availability of other neurotransmitters. nih.gov This is supported by findings that '6n' potentiated the antidepressant effects of established drugs like fluoxetine (B1211875) and venlafaxine. nih.govnih.gov Furthermore, the compound reversed reserpine-induced hypothermia, a model often used to screen for antidepressant activity, and potentiated 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch responses, which is indicative of enhanced serotonergic transmission. nih.govnih.gov Chronic administration of '6n' also attenuated behavioral abnormalities in a rat model of depression (olfactory bulbectomy). nih.govnih.gov

The modulation of the 5-HT3 receptor is a recognized, albeit less common, strategy for managing anxiety and depression. nih.gov For instance, the antidepressant mirtazapine (B1677164) possesses 5-HT3 antagonist properties. nih.gov

| Preclinical Model | Effect of N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) | Implied Mechanism | Reference |

| Forced Swim Test (FST) | Reduced duration of immobility | Antidepressant-like effect | nih.govnih.gov |

| Tail Suspension Test (TST) | Reduced duration of immobility | Antidepressant-like effect | nih.govnih.gov |

| 5-HTP-induced Head Twitch | Potentiation of response | Enhanced serotonergic transmission | nih.govnih.gov |

| Reserpine-induced Hypothermia | Reversal of hypothermia | Antidepressant potential | nih.govnih.gov |

| Olfactory Bulbectomy | Attenuation of behavioral abnormalities | Chronic antidepressant effect | nih.govnih.gov |

Other Emerging Biological Activities and Hypothesized Mechanisms

Antibacterial Action and Enzymatic Inhibition (e.g., Alkaline Phosphatase)

Beyond their anticancer and neuropharmacological potential, quinoxaline derivatives are being explored for other biological activities, including antibacterial action and the inhibition of key enzymes like alkaline phosphatase.

Alkaline Phosphatase (AP) Inhibition: Alkaline phosphatase is a metalloenzyme that plays a role in various cellular processes, and its dysregulation has been implicated in diseases such as cancer. researchgate.netnih.gov Consequently, inhibitors of AP are of interest as potential therapeutic agents. researchgate.netnih.gov Thiazol-2-ylidene-benzamide derivatives have been identified as potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov For example, 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) was found to be a particularly potent inhibitor of h-TNAP with an IC50 value of 0.079 µM. nih.gov A significant correlation has been observed between the inhibition of AP and the cytotoxic effects of these compounds against cancer cell lines, suggesting that AP inhibition may contribute to their anticancer activity. nih.gov

While direct studies on the antibacterial action of this compound were not prominently found in the search results, the broader class of quinoxaline compounds is known for its diverse biological activities, which often includes antimicrobial properties. Further research in this area would be necessary to establish a definitive link.

Antiviral Mechanisms

While direct studies on the antiviral mechanisms of this compound are limited, research on related quinoxaline derivatives provides significant insights into their potential modes of action against various viruses. The primary antiviral strategies of these compounds appear to involve the targeting of key viral proteins and processes essential for replication and proliferation.

One of the key mechanisms identified for quinoxaline-based compounds is the disruption of the interaction between the viral nucleocapsid (N) protein and its RNA. nih.gov For instance, certain quinoxaline derivatives have been shown to bind to the N-terminal domain of the N protein of coronaviruses like HCoV-OC43, thereby impeding its ability to associate with viral RNA. nih.gov This interaction is critical, as the N protein is vital for packaging the viral genome and participating in the replication-transcription complex.

Another proposed mechanism involves the inhibition of the dsRNA binding capacity of viral proteins, such as the influenza A virus NS1A protein. nih.gov Some quinoxaline analogs have demonstrated the ability to interfere with the binding of dsRNA to NS1A, a non-structural protein that plays a crucial role in counteracting the host's antiviral immune response. nih.gov By disrupting this interaction, these compounds can effectively suppress viral proliferation.

Furthermore, computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. nih.gov Although not yet empirically validated for this compound specifically, these findings highlight a plausible avenue for its antiviral effects. The antiviral activity of a quinoline-2-carboxamide (B1208818) derivative against the influenza A virus H1N1 has also been reported, further underscoring the potential of this chemical class. nih.gov

| Potential Antiviral Mechanism | Viral Target | Effect | Relevant Virus (from related compounds) |

| Inhibition of RNA Binding | Nucleocapsid (N) Protein | Disrupts viral genome packaging and replication | Human Coronavirus (HCoV-OC43) |

| Disruption of dsRNA Binding | NS1A Protein | Suppresses viral proliferation by interfering with immune evasion | Influenza A Virus |

| Protease Inhibition | Main Protease (Mpro/3CLpro) | Prevents viral replication | SARS-CoV-2 |

Antiparasitic Modes of Action

Quinoxaline derivatives have demonstrated significant potential as antiparasitic agents, with research pointing towards various modes of action. The introduction of an N-oxide moiety to the quinoxaline ring, creating quinoxaline-1,4-dioxides, has been a particularly fruitful strategy in enhancing antiparasitic activity.

Studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have revealed their antimycobacterial activity, which shares some mechanistic parallels with antiparasitic action. nih.gov The nature of the substituents on the quinoxaline core is a critical determinant of whether a compound will exhibit antimycobacterial or broader antiparasitic effects. nih.gov

A key antiparasitic mechanism for related carboxamide compounds involves the disruption of the parasite's life cycle at the erythrocytic stages. For example, cyclopropyl (B3062369) carboxamides, which share the carboxamide functional group, have been shown to arrest the growth of Plasmodium falciparum, the parasite responsible for malaria, in the early trophozoite stage. nih.gov These compounds are potent inhibitors of both drug-sensitive and drug-resistant strains of the parasite. nih.gov

While direct evidence for this compound is still emerging, the established activity of related quinoxaline and carboxamide derivatives suggests that its antiparasitic effects likely stem from the inhibition of essential parasitic processes or enzymes. The quinoxaline-2-carboxamide-1,4-di-N-oxide scaffold is considered essential for the activity of some of these compounds. nih.gov

| Compound Class | Parasite | Proposed Mechanism | Observed Effect |

| Cyclopropyl Carboxamides | Plasmodium falciparum | Arrest of parasite growth | Inhibition of early trophozoite stage development |

| Quinoxaline 1,4-dioxides | Various parasites | Inhibition of essential parasitic enzymes/processes | Broad antiparasitic activity |

| Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Inhibition of essential cellular processes | Antimycobacterial activity |

Anti-Inflammatory Pathways

The anti-inflammatory properties of carboxamide derivatives, including those with a quinoline (B57606) or isoquinoline (B145761) core, have been more extensively studied, providing a strong basis for understanding the potential mechanisms of this compound. A central pathway implicated in the anti-inflammatory effects of these compounds is the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. nih.govmdpi.com

The NF-κB pathway is a critical regulator of the inflammatory response, promoting the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown that they can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govmdpi.com

The mechanistic basis for this suppression lies in the ability of these compounds to inhibit the phosphorylation of IκB, a key step that leads to the nuclear translocation of NF-κB. nih.govmdpi.com By preventing NF-κB from entering the nucleus, these derivatives effectively block the transcription of its target inflammatory genes. nih.govmdpi.com

Furthermore, these compounds have been observed to inhibit the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govmdpi.com Since MAPKs can act as upstream regulators of NF-κB, their inhibition represents another layer of anti-inflammatory control. nih.gov Some derivatives have also been found to reverse the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. nih.govmdpi.com

| Signaling Pathway | Key Proteins Targeted | Effect of Inhibition | Downstream Consequences |

| NF-κB Pathway | IκB Phosphorylation | Prevents nuclear translocation of NF-κB | Decreased production of IL-6, TNF-α, NO, iNOS, COX-2 |

| MAPK Pathway | ERK1/2, JNK, p38 MAPK | Inhibition of phosphorylation | Suppression of pro-inflammatory mediator production and NF-κB activation |

| Cytokine Regulation | IL-10 | Reversal of suppression | Enhanced anti-inflammatory response |

Antidiabetic Effects

The potential for quinoxaline derivatives to exert antidiabetic effects has been an area of active investigation. Research on quinoxalinone derivatives, which are structurally related to this compound, has revealed promising hypoglycemic activity. frontiersin.orgnih.gov

One of the proposed mechanisms for the antidiabetic effects of these compounds is the modulation of glucose transporter proteins. frontiersin.orgnih.gov Specifically, certain quinoxalinone derivatives have been suggested to exert their hypoglycemic effects by modulating the interactions and expression of glucose transporter 1 (GLUT1), glucose transporter 4 (GLUT4), and sodium-glucose cotransporter 2 (SGLT2). frontiersin.orgnih.gov By influencing these transporters, the compounds may enhance glucose uptake by cells and reduce renal glucose reabsorption.

Another potential antidiabetic pathway for related carboxamide derivatives involves the activation of G-protein coupled receptors, such as TGR5 (also known as GPBAR1). nih.gov For instance, 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent TGR5 agonists. nih.gov Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. nih.gov

While these mechanisms have been elucidated for related compound classes, they provide a strong rationale for the potential antidiabetic activity of this compound and its derivatives, warranting further investigation into their specific interactions with these molecular targets.

| Potential Antidiabetic Mechanism | Molecular Target | Effect of Modulation | Physiological Outcome |

| Modulation of Glucose Transporters | GLUT1, GLUT4, SGLT2 | Enhanced cellular glucose uptake, reduced renal glucose reabsorption | Lowered blood glucose levels |

| TGR5 Agonism | TGR5 (GPBAR1) | Stimulation of GLP-1 secretion | Enhanced insulin secretion, suppressed glucagon release |

Structure Activity Relationship Sar Studies of N Propylquinoxaline 2 Carboxamide Analogues

Influence of the N-Propyl Substituent on Biological Potency and Selectivity

The nature of the N-substituent on the carboxamide moiety of quinoxaline-2-carboxamides plays a pivotal role in determining their biological potency and selectivity. While direct and extensive SAR studies specifically detailing the N-propyl group are limited, broader investigations into N-alkyl and N-aryl substituents provide valuable insights.

In a study on N-substituted quinoxaline-2-carboxamides, researchers synthesized a series of compounds with varying linkers between the quinoxaline (B1680401) core and a terminal phenyl group. mdpi.com This included extending the linker to ethylene (B1197577) (-C2H4-) and propylene (B89431) (-C3H6-), the latter being structurally related to the N-propyl group. mdpi.com The investigation aimed to understand the influence of the linker length on biological activity. mdpi.com While detailed comparative data for the N-propyl derivative against other N-alkyl chains in this specific study is not provided, the research underscores the importance of the N-substituent's nature and length. For instance, in a series of N-benzyl-quinoxaline-2-carboxamides, superior antimycobacterial activity was observed compared to their N-phenyl counterparts, suggesting that the flexibility and spatial orientation of the N-substituent are critical for interacting with the biological target. mdpi.com

Further emphasizing the importance of the N-substituent, a study on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives found that arylcarboxamide analogues were among the most active compounds against Mycobacterium tuberculosis. This highlights that both alkyl and aryl substituents at the amide nitrogen can lead to potent biological activity, with the optimal choice being target-dependent.

The table below illustrates the antimycobacterial activity of some N-substituted quinoxaline-2-carboxamides, showcasing the impact of the substituent at the amide nitrogen.

| Compound | N-Substituent | Linker Length | Biological Activity (MIC against M. tuberculosis H37Ra) |

| 1 | Phenyl | 0 | - |

| 2 | Benzyl | 1 | Superior to N-phenyl analogues |

| 3 | Phenethyl | 2 | Investigated |

| 4 | Phenylpropyl | 3 | Investigated |

Impact of Substituents on the Quinoxaline Ring System

Modifications to the quinoxaline ring system itself, through the introduction of various substituents, have profound effects on the biological activity of N-propylquinoxaline-2-carboxamide analogues. These effects can be broadly categorized into electronic and steric influences.

Electronic Properties of Aromatic Ring Substitutions

The electronic nature of substituents on the quinoxaline ring can significantly modulate the biological activity of the parent compound. Both electron-donating and electron-withdrawing groups can influence the molecule's interaction with its target, as well as its pharmacokinetic properties.

For instance, in a series of quinoxaline urea (B33335) analogues, substitutions on the quinoxaline ring were generally well-tolerated and did not dramatically alter the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov However, in other classes of quinoxaline derivatives, the electronic properties of substituents have shown more pronounced effects. For example, in the context of anticancer quinoxalines, the presence of an electron-withdrawing nitro group at the 7-position was found to decrease activity in some series. nih.gov Conversely, the introduction of a chloro group at the 6-position of a quinoxaline-3-propanamide derivative was designed as an isostere for a fluoro-substituted indoline, suggesting that mimicking the electronic environment of known active compounds is a viable strategy.

Steric Effects of Substituents

The size and spatial arrangement of substituents on the quinoxaline ring introduce steric effects that can either enhance or hinder biological activity. The introduction of bulky groups can lead to a more favorable binding orientation within a target's active site or, conversely, cause steric clashes that prevent effective binding.

In a study of quinoxaline derivatives as ASK1 inhibitors, the synthesis of various bisubstituted 2-methylquinoxaline (B147225) derivatives was undertaken to explore the impact of substitution on the aromatic ring. nih.gov While specific data on this compound analogues is not provided, the general principle holds that the steric bulk of substituents on the quinoxaline core is a critical determinant of activity. For example, in a series of quinoxaline urea analogues, substitutions at the 2 and 3 positions of the quinoxaline ring were found to be well-tolerated. nih.gov

Role of the Carboxamide Linker Modifications

The carboxamide linker in this compound is a key structural feature that can be modified to fine-tune biological activity. Alterations to this linker can affect the molecule's conformation, flexibility, and ability to form crucial hydrogen bonds with its biological target.

Research on quinoxaline-3-propanamides, which feature a longer linker than the direct carboxamide, highlights the importance of this connecting unit. In these compounds, the aliphatic chain linker (–CH2CH2–) plays a significant role in positioning the terminal hydrophobic moiety for optimal interaction with the target, such as VEGFR-2. The protons of this linker were identifiable in 1H NMR spectra, confirming its structural role.

Effects of N-Oxidation on Biological Activity and SAR

The introduction of N-oxide moieties at the 1- and 4-positions of the quinoxaline ring has been a widely explored strategy to enhance the biological activity of quinoxaline derivatives, including those with a carboxamide at the 2-position. Quinoxaline-1,4-di-N-oxides often exhibit potent and diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects.

The N-oxide groups are known to be crucial for the antibacterial activity of many quinoxaline compounds. researchgate.net For instance, several studies have reported on the synthesis and antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. These studies have consistently shown that the presence of the N-oxide groups can significantly enhance the potency against Mycobacterium tuberculosis.

The SAR of these N-oxidized analogues is also influenced by other substituents. In a series of quinoxaline-2-carboxamide 1,4-di-N-oxides, arylcarboxamide analogues demonstrated notable antituberculosis activity. This indicates that the beneficial effect of N-oxidation can be further modulated by the nature of the substituent on the carboxamide nitrogen.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound analogues were found in the provided search results, QSAR studies have been successfully applied to other classes of quinoxaline derivatives, demonstrating the utility of this approach for this scaffold.

For example, a QSAR analysis was performed on a series of 43 quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives to model their anti-mycobacterial activity. nih.gov This study utilized theoretical molecular descriptors to build predictive linear regression models, which could then be used to guide the design of new, more potent analogues. nih.gov Similarly, QSAR models have been developed for other heterocyclic compounds, such as thiazolidine (B150603) neuraminidase inhibitors, where 3D-QSAR studies revealed the importance of steric and hydrophobic properties for biological activity. nih.gov

The development of a robust QSAR model for this compound analogues would be a valuable tool for future drug discovery efforts. Such a model would allow for the virtual screening of new derivatives and provide a deeper understanding of the key structural features required for optimal biological activity. A pharmacophore model was developed for quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, which included aromatic rings, hydrophobic features, and hydrogen bond donors and acceptors, further illustrating the potential of in silico methods for this class of compounds. nih.gov

Pharmacophore Elucidation for Target Interaction

The elucidation of a pharmacophore model is a critical step in understanding the key molecular features required for a ligand to interact with its biological target. For this compound and its analogues, pharmacophore models have been developed based on structure-activity relationship (SAR) studies to define the essential structural motifs for their biological activity.

Research into various series of quinoxaline-2-carboxamide derivatives has led to the identification of common chemical features that are crucial for their interaction with different biological targets. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

One significant pharmacophore model was developed for a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with antimycobacterial activity. nih.gov This model, generated using the LigandScout program, was based on a training set of 22 compounds and validated with a test set of 21 compounds. nih.gov The resulting hypothesis identified several key features essential for activity. The model consists of one aromatic ring, four hydrophobic areas, three hydrogen bond acceptors, and one hydrogen bond donor. nih.gov The quinoxaline-2-carboxamide-1,4-di-N-oxide scaffold itself was found to contain three hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic features, suggesting it is a critical component for the observed biological activity. nih.gov

Another study focusing on quinoxalin-2-carboxamides as 5-HT3 receptor antagonists proposed a three-point pharmacophore model. nih.gov This model highlights the importance of an aromatic residue, a linking carbonyl group, and a basic nitrogen atom for antagonist activity. nih.gov The study concluded that the aromatic part of the molecule likely engages in hydrophobic interactions with the 5-HT3 receptor. nih.gov

The convergence of findings from different studies on quinoxaline-2-carboxamide analogues suggests a general pharmacophore model characterized by a central aromatic core (the quinoxaline ring), a hydrogen-bonding region (the carboxamide linkage), and variable hydrophobic pockets that accommodate different substituents. The N-propyl group of this compound is a prime example of a substituent that would occupy one of these hydrophobic regions.

The key pharmacophoric features for quinoxaline-2-carboxamide analogues are summarized in the table below.

| Pharmacophoric Feature | Description | Putative Role in Target Interaction | Source |

| Aromatic Ring | The quinoxaline ring system. | Forms π-π stacking or hydrophobic interactions with the target protein. | nih.govnih.gov |

| Hydrogen Bond Acceptor | Typically the oxygen atom of the carbonyl group and the nitrogen atoms in the quinoxaline ring (and N-oxides, if present). | Forms hydrogen bonds with amino acid residues in the active site of the target. | nih.govnih.gov |

| Hydrogen Bond Donor | The hydrogen atom of the amide group. | Forms hydrogen bonds with amino acid residues in the active site of the target. | nih.gov |

| Hydrophobic Region | Alkyl or aryl substituents on the quinoxaline ring or the amide nitrogen, such as the N-propyl group. | Occupies hydrophobic pockets within the target's binding site, contributing to binding affinity. | nih.govnih.gov |

| Basic Nitrogen | A nitrogen atom, typically in a side chain, that can be protonated. | Can form ionic interactions or hydrogen bonds with the target. | nih.gov |

This elucidated pharmacophore provides a valuable framework for the rational design of new this compound analogues with potentially enhanced activity and selectivity. By modifying substituents to optimize their fit within these key pharmacophoric features, researchers can aim to improve the interaction with the intended biological target.

Computational Chemistry and Molecular Modeling in N Propylquinoxaline 2 Carboxamide Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of quinoxaline-based compounds.

DFT calculations are instrumental in determining the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for predicting a molecule's reactivity. For instance, studies on quinoline-4-carboxamide derivatives, which share a similar core structure, have utilized DFT to calculate electrical properties and map the molecular electrostatic potential, which helps in evaluating charge distribution on the molecule's surface. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Research on other heterocyclic carboxamides, such as 1,2,3-triazole-4-carboxamides, has also employed DFT to evaluate reactivity and electrostatic surface potential, demonstrating the broad applicability of this method in understanding the behavior of these types of compounds. researchgate.net These studies provide a template for how the electronic properties and reactivity of N-Propylquinoxaline-2-carboxamide could be computationally assessed.

The biological activity of many quinoxaline (B1680401) derivatives, particularly those with 1,4-di-N-oxide moieties, is linked to their electrochemical properties, specifically their reduction potentials. DFT has been successfully used to predict these potentials. A significant study on a series of thirty-seven 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives demonstrated a strong correlation between DFT-predicted reduction potentials and experimentally measured values. mdpi.com

The research utilized the B3LYP/lanl2dz level of theory to calculate the half-cell reduction potentials. It was found that for the first reduction wave, the predicted potentials correlated well with the experimental data and, importantly, with the anti-tuberculosis activity of the compounds. mdpi.com This suggests that the ease of reduction is a critical factor for their mechanism of action, which is believed to involve reductive activation to generate radical species. The addition of electron-withdrawing groups was observed to cause a positive shift in the reduction potential, making the compound easier to reduce. mdpi.com This methodology could be directly applied to this compound to predict its reduction potential and estimate its potential bioactivity.

Table 1: Comparison of Experimental and DFT-Predicted Reduction Potentials for Selected 1,4-di-N-oxide Quinoxaline-2-carboxamide Derivatives

| Compound Analogue | Experimental Epc1 (V) | Predicted ɛ'cell (V) | Anti-TB Activity (MIC, µg/mL) |

|---|---|---|---|

| Derivative 1 | -1.18 | -1.27 | >100 |

| Derivative 2 | -1.09 | -1.21 | 6.25 |

| Derivative 3 | -1.03 | -1.16 | 3.12 |

| Derivative 4 | -0.98 | -1.13 | 1.56 |

Data sourced from a study on 1,4-di-N-oxide quinoxaline-2-carboxamide derivatives and is illustrative for the compound class. mdpi.com

Thermochemical properties, such as the enthalpy of formation and bond dissociation enthalpies (BDE), are vital for understanding the stability of molecules. Experimental techniques combined with computational methods have been used to study these properties in related compounds. For example, research on 3-methyl-N-R-2-quinoxalinecarboxamide-1,4-dioxides involved measuring enthalpies of combustion and sublimation to derive standard molar enthalpies of formation. nih.gov

These experimental values were then used to calibrate a computational procedure to estimate gas-phase enthalpies of formation and, crucially, the N-O bond dissociation enthalpies. nih.gov The study found that the size of the substituent on the carboxamide nitrogen had minimal influence on the N-O BDEs. nih.gov This is significant because the cleavage of the N-O bond is often a key step in the biological activation of quinoxaline-di-N-oxide compounds. Such a computational approach would be highly valuable for determining the stability and potential activation pathway of this compound, should it be synthesized with N-oxide groups.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Molecular docking studies have been performed on various quinoxaline-2-carboxamide derivatives to elucidate their binding modes with potential biological targets. nih.govmdpi.com For instance, in the context of anti-mycobacterial research, quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were docked into the active site of a target protein. nih.gov These simulations help to confirm the preferential binding orientation and conformation of the ligands within the active site.

Similarly, a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were evaluated as potential anti-cancer agents. Molecular docking suggested that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for these compounds. mdpi.com These studies showcase how docking can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for the interaction. nih.gov For selective COX-2 inhibitors, docking studies have identified key residues like Arg120, Tyr355, and Val523 as essential for binding. nih.gov The interaction with these residues determines the ligand's affinity and selectivity.

In studies of quinoxaline-2-carboxamide derivatives, docking models have revealed important hydrogen bonding and hydrophobic interactions with specific residues in the target's active site. nih.gov For example, one study noted that the oxygen atom of the amide group formed a hydrogen bond with the side chain of an arginine residue (Arg77) in the binding pocket. nih.gov Identifying these key residues is essential for structure-based drug design, as it allows for the modification of the ligand to enhance its interaction with the target, thereby improving its potency and selectivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxaline-2-carboxamide 1,4-di-N-oxide |

| 3-methyl-N-R-2-quinoxalinecarboxamide-1,4-dioxide |

| Quinoline-4-carboxamide |

| 1,2,3-triazole-4-carboxamide |

| Novobiocin |

| N-phenyl quinoxaline-2-carboxamide |

| N-benzyl quinoxaline-2-carboxamide |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Detailed pharmacophore models have been developed for derivatives such as quinoxaline-2-carboxamide 1,4-di-N-oxides to understand their structural requirements for antimycobacterial activity. nih.govmdpi.comnih.gov In one such study, a training set of 22 compounds was used to generate a statistically significant pharmacophore hypothesis. nih.gov The resulting model is a crucial tool for designing new, potentially more potent, derivatives of the quinoxaline-2-carboxamide scaffold.

The key features of a successful pharmacophore model generated for quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives are summarized below. nih.gov

| Feature Type | Count | Description |

| Aromatic Ring | 1 | Represents a key aromatic interaction, likely with the target's binding site. |

| Hydrophobic Group | 4 | Indicates the importance of lipophilic interactions for binding affinity. |

| Hydrogen Bond Acceptor | 3 | Essential for forming hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor | 1 | Provides a hydrogen bond to an acceptor group in the receptor. |

| This table outlines the components of a pharmacophore model developed for quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, which helps guide the design of new compounds with desired biological activity. nih.gov |

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. rsc.org This technique filters for molecules that match the pharmacophore's features, allowing researchers to prioritize a smaller, more manageable number of compounds for synthesis and biological testing. rsc.org For the broader quinoxaline class, virtual screening has been employed to identify potential inhibitors against various targets, including the reverse transcriptase enzyme of HIV. nih.govresearchgate.net This approach significantly shortens the hit identification phase in the drug discovery pipeline.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior and its interactions with a biological target over time. This technique is used to assess the stability of a ligand-receptor complex, analyze conformational changes, and understand the key forces driving the binding event.

For quinoxaline derivatives, MD simulations have been instrumental in validating the results of molecular docking studies. researchgate.netrsc.org For instance, after docking novel 2-piperazinyl quinoxaline derivatives into the active site of the c-Kit tyrosine kinase receptor, MD simulations were performed to confirm the stability of the binding poses. rsc.org Similarly, simulations were used to study the stability of quinoxaline-based inhibitors for Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications. cup.edu.in

These simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms, with stable, low fluctuations indicating a stable binding complex. Furthermore, they allow for a detailed analysis of the interaction dynamics, such as the persistence of hydrogen bonds and hydrophobic contacts between the quinoxaline derivative and the amino acid residues of the target protein. researchgate.netresearchgate.net This information is critical for understanding the structural basis of affinity and for rationally designing modifications to improve binding.

Application of Computer-Aided Drug Design (CADD) Techniques

Computer-Aided Drug Design (CADD) encompasses a wide range of computational methods that are integral to modern drug discovery. uga.eduresearchgate.net These techniques are used to design, identify, and optimize bioactive compounds. The study of N-substituted quinoxaline-2-carboxamides serves as a prime example of CADD application.

In a study of N-phenyl and N-benzyl quinoxaline-2-carboxamides, molecular docking, a key CADD method, was used to probe potential biological targets. nih.gov This investigation identified human DNA topoisomerase and vascular endothelial growth factor receptor as possible targets for one of the most promising cytotoxic compounds, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide. nih.gov CADD techniques are central to establishing structure-activity relationships (SAR) and structure-property relationships (SPR), which are foundational to the design of new therapeutic agents based on the quinoxaline-2-carboxamide scaffold. unav.edu

The table below summarizes various applications of CADD techniques to different quinoxaline derivatives, highlighting the versatility of these computational approaches.

| CADD Technique | Quinoxaline Derivative Studied | Research Goal |

| Molecular Docking | N-phenyl & N-benzyl quinoxaline-2-carboxamides | Target identification (Anticancer) nih.govmdpi.com |

| 3D-QSAR & MD Simulation | Quinoxaline analogs | Design of Aldose Reductase 2 (ALR2) inhibitors cup.edu.in |

| Virtual Screening & Docking | Methyl 2-[...]-tetrahydroquinoxalin-2-ylidene] acetate | Identification of HIV Reverse Transcriptase inhibitors nih.govresearchgate.net |

| MD Simulation & Docking | 2-piperazinyl quinoxaline derivatives | Probing anticancer mechanisms (c-Kit inhibitors) rsc.org |

| This table showcases the application of various Computer-Aided Drug Design (CADD) methods in the investigation of different quinoxaline derivatives for a range of therapeutic targets. |

Hybrid Computational Approaches (e.g., DFT/Semi-Empirical)

Hybrid computational approaches, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity and interactions.

DFT has been widely applied to the quinoxaline scaffold to understand its fundamental properties. Studies have used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to analyze the electronic and photovoltaic properties of quinoxaline derivatives, calculating parameters like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.netias.ac.in The energy gap between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for understanding intermolecular interactions. In the context of corrosion inhibition, DFT has been used to model the interaction between quinoxaline derivatives and metal surfaces, elucidating the mechanism of protection. researchgate.net These quantum chemical studies provide a theoretical foundation that complements experimental findings and guides the rational design of new functional molecules based on the quinoxaline-2-carboxamide framework.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation N-Propylquinoxaline-2-carboxamide Analogues

The rational design and synthesis of novel analogues are fundamental to enhancing the therapeutic profile of this compound. Future efforts should focus on systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. A key strategy involves the exploration of various substituents on the quinoxaline (B1680401) ring and modifications of the N-propyl group. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions of the quinoxaline core could significantly influence the compound's biological activity.

The synthesis of these new analogues can be achieved through established synthetic routes, primarily involving the amidation of quinoxaline-2-carboxylic acid with n-propylamine. The starting quinoxaline-2-carboxylic acid can be prepared via the reaction of o-phenylenediamine (B120857) with a suitable keto-acid. Further diversification can be achieved by employing substituted o-phenylenediamines to introduce functionalities on the benzene (B151609) ring of the quinoxaline system.

| Analogue Type | Synthetic Strategy | Potential Improvement |

| Substituted Quinoxaline Ring | Use of substituted o-phenylenediamines in the initial condensation reaction. | Enhanced target binding, improved solubility, altered metabolic stability. |

| Modified N-Propyl Chain | Introduction of functional groups (e.g., hydroxyl, amino) on the propyl chain. | Increased hydrophilicity, potential for new interactions with biological targets. |

| Bioisosteric Replacement | Replacement of the carboxamide linker with other functional groups (e.g., sulfonamide, reverse amide). | Modified chemical stability and hydrogen bonding capacity. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the broader class of quinoxaline derivatives has been investigated for various therapeutic applications, the specific biological targets of this compound remain largely uncharacterized. A crucial future direction is the comprehensive screening of this compound against a wide panel of biological targets to uncover novel therapeutic opportunities.

Initial studies could focus on targets where other quinoxaline-2-carboxamide (B189723) derivatives have shown promise, such as in the field of infectious diseases and oncology. For example, derivatives of quinoxaline-2-carboxylic acid have demonstrated antimycobacterial activity. mdpi.comnih.gov Therefore, evaluating this compound against various strains of Mycobacterium tuberculosis is a logical starting point. Similarly, the cytotoxic potential of this compound against a panel of human cancer cell lines should be investigated, as some N-substituted quinoxaline-2-carboxamides have shown selective cytotoxicity. nih.gov

| Potential Therapeutic Area | Specific Biological Target(s) | Rationale based on Analogue Studies |

| Antimycobacterial | DNA gyrase, other essential bacterial enzymes. | Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives show potent activity against M. tuberculosis. mdpi.com |

| Anticancer | Topoisomerases, protein kinases, apoptosis-related proteins. | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide exhibited selective cytotoxicity against several cancer cell lines. nih.gov |

| Antiviral | Viral proteases, polymerases. | Quinoxaline derivatives are known to possess antiviral properties. |

| Neurokinin Receptor Antagonism | NK-3 receptor. | 2-(4-biphenylyl)quinoline-4-carboxamide analogues have been identified as hNK-3 receptor antagonists. nih.gov |

Advanced Computational Approaches for Enhanced Drug Discovery and Development

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity, pharmacokinetic properties, and potential toxicity, thereby guiding the design of more effective and safer drug candidates. Advanced computational approaches should be integral to the future development of this compound.

Molecular docking studies can be employed to predict the binding mode of this compound and its analogues to the active sites of potential biological targets. nih.gov This can provide insights into the key molecular interactions driving biological activity and inform the rational design of more potent inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of analogues with their biological activity. nih.gov Furthermore, molecular dynamics simulations can offer a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. unav.edu

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding modes in targets like bacterial DNA gyrase or human topoisomerase. | Identification of key interactions and guidance for lead optimization. |

| 3D-QSAR | Developing models based on a library of synthesized analogues and their measured activities. | Predictive tool for designing new analogues with enhanced potency. |

| Molecular Dynamics Simulations | Simulating the stability and dynamics of the compound within the binding pocket of a target protein. | Understanding the conformational changes and energy profiles of binding. |

| ADME/T Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of potential liabilities and guidance for structural modifications. |

Investigation of Multi-Targeting and Polypharmacology Strategies

Complex diseases such as cancer and infectious diseases often involve multiple biological pathways. The conventional "one drug, one target" paradigm is often insufficient to achieve optimal therapeutic efficacy. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is an emerging and promising strategy. nih.govnih.gov

Future research should explore the potential of this compound and its analogues to act as multi-targeting agents. This could involve screening the compounds against a panel of related targets, such as different protein kinases or multiple bacterial enzymes. The development of a polypharmacological agent could lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

Development of Novel Analytical Methods for Research Validation

Robust and validated analytical methods are essential for all stages of drug discovery and development, from the characterization of synthesized compounds to their quantification in biological matrices. For this compound and its future analogues, the development of sensitive and specific analytical methods is a prerequisite for accurate research validation.

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection will be the workhorse for purity determination and quantification. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy will be crucial for structural elucidation of newly synthesized analogues. nih.gov For preclinical pharmacokinetic studies, highly sensitive LC-MS/MS methods will need to be developed and validated to measure the concentration of the compound in plasma and tissues.

| Analytical Technique | Purpose | Key Parameters for Validation |

| HPLC-UV/MS | Purity assessment of synthesized compounds, quantification in in vitro assays. | Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ). |

| NMR (¹H, ¹³C) | Structural confirmation of new analogues. | Chemical shifts, coupling constants, integration. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation. | Mass accuracy. |

| LC-MS/MS | Quantification in biological fluids for pharmacokinetic studies. | Selectivity, sensitivity, matrix effect, recovery, stability. |

Q & A

Q. What methodologies assess the environmental impact of this compound in preclinical waste streams?

- Methodological Answer : Conduct OECD 301F biodegradation tests and algal toxicity assays (72-hour EC₅₀). Use HPLC-MS/MS to quantify residual compound in wastewater. Model soil mobility using column leaching experiments (sandy loam, pH 6.5–7.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.